REACTION_CXSMILES
|
[C:1]1([C:7]2([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:11][CH2:10][NH:9][C:8]2=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[C:1]1([C:7]2([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:11][CH2:10][NH:9][CH2:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1(C(NCC1)=O)C1=CC=CC=C1
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CCOCC
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Name
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|
Quantity
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24 mL
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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carefully quenched by the slow addition of 1 N NaOH (60 mL)
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Type
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ADDITION
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Details
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The reaction was diluted with ethyl acetate (200 mL)
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Type
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FILTRATION
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Details
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filtered through a pad of diatomaceous earth
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Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
the residue purified over silica gel eluting with 95:5 dichloromethane/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CNCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |